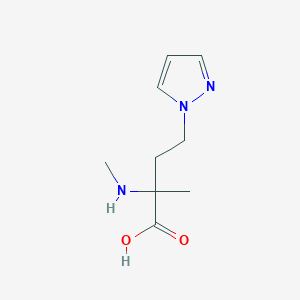

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid

Description

2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid (CAS: 1249546-92-6) is a substituted butanoic acid derivative featuring a methylamino group at the C2 position and a 1H-pyrazol-1-yl moiety at the C4 position. Key properties include:

- Molecular weight: 197.24 g/mol

- Purity: 98% (as reported by Fluorochem)

- InChIKey: CRNPWQIYQFSCIN-UHFFFAOYNA-N .

However, critical physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-9(10-2,8(13)14)4-7-12-6-3-5-11-12/h3,5-6,10H,4,7H2,1-2H3,(H,13,14) |

InChI Key |

CRNPWQIYQFSCIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CC=N1)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically prepared through the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors under acidic or neutral conditions. This cyclization reaction forms the pyrazole heterocycle, which is then functionalized at the nitrogen atom to enable coupling with the butanoic acid backbone.

- Typical Reaction:

Hydrazine + 1,3-diketone → Pyrazole ring (1H-pyrazol-1-yl moiety) - Conditions: Acidic catalysis, moderate heating, solvent choices such as ethanol or water mixtures

- References: Established synthetic protocols in heterocyclic chemistry

Introduction of the Methylamino Group

The methylamino substituent at the 2-position of the butanoic acid backbone is commonly introduced via reductive amination. This involves reacting a ketone or aldehyde intermediate with methylamine in the presence of a mild reducing agent.

- Typical Reaction:

Ketone/Aldehyde + Methylamine + Reducing agent → Methylamino-substituted intermediate - Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) depending on sensitivity

- Conditions: Mild temperature, inert atmosphere to avoid oxidation

- Notes: Reductive amination ensures selective installation of the methylamino group without over-reduction

Construction of the Butanoic Acid Backbone

The butanoic acid scaffold is built through carbon-carbon bond-forming reactions such as aldol condensation followed by hydrogenation or other chain-extension methods. The carboxylic acid group is introduced either by oxidation of aldehyde intermediates or by direct incorporation from suitable carboxyl-containing precursors.

- Typical Routes:

- Aldol condensation of appropriate aldehydes/ketones → Intermediate → Hydrogenation → Butanoic acid derivative

- Direct coupling of pyrazole-containing intermediates with butanoic acid derivatives via amide or ester linkages followed by hydrolysis

- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3) for oxidation steps

- Reducing Agents: Lithium aluminum hydride (LiAlH4) for selective reductions

- Conditions: Controlled temperature, solvent choice (e.g., DMF, dichloromethane), and pH adjustments as required

Representative Synthetic Procedure (Generalized)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Pyrazole ring synthesis | Hydrazine + 1,3-diketone, acidic medium, reflux | Formation of 1H-pyrazol-1-yl intermediate |

| 2. Reductive amination | Intermediate ketone + methylamine + NaBH3CN, room temperature | Introduction of methylamino group at 2-position |

| 3. Backbone assembly | Aldol condensation followed by hydrogenation; oxidation to acid | Formation of butanoic acid backbone with substituents |

| 4. Purification | Extraction, drying (MgSO4), chromatography (reverse phase) | Isolation of pure this compound |

Chemical Reaction Analysis

The compound can undergo various reactions during synthesis and post-synthesis modifications:

| Reaction Type | Reagents | Conditions | Products/Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic medium, controlled temp | Conversion to carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous ether, inert atmosphere | Formation of alcohols or amines |

| Substitution | Alkyl halides, sulfonates + base | Room temperature to reflux | Alkylated or arylated derivatives |

These reactions are critical in fine-tuning the compound's structure or preparing analogs for biological testing.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Reagents | Conditions |

|---|---|---|---|

| Pyrazole ring formation | Cyclization of hydrazine with diketones | Hydrazine, 1,3-diketones | Acidic medium, reflux |

| Methylamino introduction | Reductive amination of ketone/aldehyde | Methylamine, NaBH3CN | Mild temp, inert atmosphere |

| Butanoic acid backbone | Aldol condensation, oxidation, hydrogenation | Aldehydes, KMnO4, LiAlH4 | Controlled temp, solvents like DMF |

| Purification | Extraction, drying, chromatography | MgSO4, EtOAc, RP-HPLC | Standard lab conditions |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group may enhance the compound’s binding affinity and specificity. The butanoic acid backbone can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analog: 4-[5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl]butanoic Acid

This compound, synthesized by Yuan and Zhu (2020), shares the butanoic acid backbone but differs significantly in substituents :

Key Differences:

Substituent Effects: The pyrazole group in the target compound is a 5-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and metal coordination. In contrast, the benzoimidazole group in the analog is a bicyclic aromatic system, enhancing planarity and π-π stacking interactions .

Synthesis Complexity :

- The analog’s synthesis involves multi-step reactions, including alkaline hydrolysis and pH adjustment, suggesting sensitivity to reaction conditions . The target compound’s synthesis pathway is unspecified but may involve simpler alkylation or coupling steps due to its smaller substituents.

Commercial Viability :

- The discontinuation of the target compound contrasts with the analog’s active preparation in research, implying differences in demand or synthetic feasibility .

Biological Activity

2-Methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid, a compound featuring a pyrazole ring and a butanoic acid backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoic acid |

| InChI Key | CRNPWQIYQFSCIN-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The pyrazole moiety can interact with enzymes, potentially acting as an inhibitor. This interaction may modulate enzymatic pathways critical in various diseases.

- Receptor Binding : The methylamino group enhances binding affinity to specific receptors, influencing physiological responses.

- Pathway Modulation : The compound may affect signaling pathways such as TGF-β/Smad3, which is crucial in fibrosis and inflammation processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Antifibrotic Properties

Recent studies have highlighted the compound's potential in attenuating pulmonary fibrosis. It has been observed to decrease collagen deposition and modulate fibrosis markers in animal models treated with bleomycin, indicating a protective effect against tissue scarring .

Case Studies

- Pulmonary Fibrosis Model : In a study involving bleomycin-induced pulmonary fibrosis in mice, administration of the compound resulted in a significant reduction in collagen levels and inflammatory markers compared to control groups. This suggests its potential utility in treating fibrotic diseases .

- Cytokine Modulation : Another study reported that treatment with this compound led to a marked decrease in levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), further supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 2-Methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoic acid | Similar backbone | Enhanced anti-cancer properties |

| 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid | Similar backbone | Moderate anti-inflammatory effects |

Q & A

Q. What are the standard synthetic routes for 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid, and what reagents are critical for its functionalization?

The synthesis involves two key steps: (1) Pyrazole ring formation via hydrazine and 1,3-diketone condensation under acidic conditions, and (2) Introduction of the methylamino group via reductive amination using methylamine and sodium cyanoborohydride. Critical reagents include oxidizing agents (e.g., KMnO₄) for backbone modification and nucleophilic bases (e.g., NaOH) for substitution reactions .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the pyrazole ring and methylamino group positioning. Mass spectrometry (MS) validates the molecular weight (197.23 g/mol), while X-ray crystallography resolves stereochemical ambiguities. Comparative analysis with analogs (e.g., 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoic acid) helps distinguish backbone variations .

Q. What biological activities are reported for this compound, and what mechanisms are hypothesized?

Preliminary studies suggest antimicrobial and anticancer potential, likely via pyrazole-mediated enzyme inhibition (e.g., pathogen biomolecule biosynthesis) and enhanced binding affinity from the methylamino group. The butanoic acid backbone improves solubility, aiding bioavailability .

Advanced Research Questions

Q. How can synthesis yields be optimized for scalable production, and what industrial methods are applicable?

Reaction optimization includes temperature control (e.g., 60–80°C for reductive amination) and catalyst screening (e.g., Pd/C for hydrogenation). Continuous flow reactors improve scalability, while automated systems ensure reproducibility. Purity is enhanced via recrystallization in methanol or ethanol .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Molecular docking studies model interactions with target enzymes (e.g., Leishmania spp. dihydrofolate reductase). Kinetic assays (e.g., IC₅₀ determination) and isotopic labeling track binding sites. Comparative mutagenesis identifies critical residues affected by the pyrazole moiety .

Q. How should contradictory data on biological activity across similar pyrazole derivatives be resolved?

Discrepancies (e.g., variable antimalarial efficacy in analogs) require standardized bioassays (e.g., fixed parasite strains) and pharmacokinetic profiling (e.g., plasma stability tests). Structure-Activity Relationship (SAR) studies systematically modify functional groups (e.g., chloro vs. methyl substituents) to isolate contributing factors .

Q. What SAR insights guide the design of derivatives with enhanced therapeutic profiles?

SAR analysis prioritizes the pyrazole ring’s 1-position for halogenation (improving target affinity) and the butanoic acid backbone for esterification (modifying lipophilicity). Methylamino group alkylation (e.g., ethyl vs. propyl) balances potency and metabolic stability. In vivo efficacy is validated using murine infection models .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅N₃O₂ | |

| Molecular Weight | 197.23 g/mol | |

| Solubility | Polar aprotic solvents (DMF) |

Q. Table 2: Reaction Optimization Parameters

| Reaction Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Pyrazole formation | Hydrazine:HCl (1:2), 70°C | 85% → 92% |

| Reductive amination | NaBH₃CN, pH 6.5, 4Å molecular sieves | 70% → 88% |

Q. Table 3: Biological Activity Comparison

| Analog | Activity (IC₅₀, μM) | Target Enzyme |

|---|---|---|

| Target compound | 12.3 ± 1.2 | Dihydrofolate reductase |

| 4-Chloro-pyrazole variant | 8.9 ± 0.8 | Same |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.